Combretastatin D2

Übersicht

Beschreibung

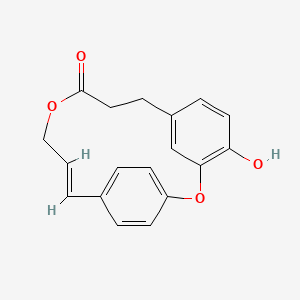

Combretastatin D2 is a part of the combretastatin family, which are a class of macrocycles called cyclic diaryl ether heptanoids (DAEH) . They are closely related stilbenes found in the bark of Combretum caffrum, commonly known as the South African bush willow .

Synthesis Analysis

A concise and convergent route to Combretastatin D2 has been described in the literature . The synthesis involves various chemical reactions and the use of different strategies .Molecular Structure Analysis

Combretastatins have matching molecular structures with colchicine, as both contain a trimethoxyphenyl ring . The aromatic tropone ring of colchicine is related to the isovanillinyl group of combretastatins . They are a series of bioactive stilbenes, dihydrostilbenes, phenanthrenes, and macrocyclic lactones .Chemical Reactions Analysis

Combretastatins D series and its analogues, corniculatolides and isocorniculatolides, have shown different biological activities, such as antineoplastic, anti-inflammatory, and α-glucosidase inhibition . The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group, play a crucial role in their biological activity .Physical And Chemical Properties Analysis

Combretastatins are a class of natural phenols . Due to their structural simplicity, many analogs have also been synthesized . Combretastatin A4 phosphate is the most frequently tested compound in preclinical and clinical trials . It is a water-soluble prodrug that the body can rapidly metabolize to combretastatin A4, which exhibits anti-tumor properties .Wissenschaftliche Forschungsanwendungen

Antitumor and Antivascular Effects : Combretastatins, including D2, are known for their antitumor properties, specifically targeting tumor vasculature. They disrupt the blood flow to solid tumors, causing extensive tumor-cell necrosis while minimally impacting normal tissues. This characteristic makes them valuable in cancer therapy (Tozer, Kanthou, & Baguley, 2005).

Enhancing Effects of Conventional Therapy : Combretastatin A-4 disodium phosphate, a related compound, has been shown to enhance the effectiveness of conventional anti-cancer therapies, such as radiation and hyperthermia, by decreasing tumor perfusion and increasing necrosis (Horsman et al., 2000).

Angiogenesis Inhibition : Combretastatins also inhibit angiogenesis, a process critical for tumor growth and metastasis. This angiogenesis inhibition can be particularly beneficial in treating conditions like diabetic retinopathy, a major cause of blindness (Cirla & Mann, 2003).

Nano-based Formulations for Enhanced Efficacy : Nanoformulations of combretastatins, including D2, have shown advantages like improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and reduced side effects, indicating potential for advanced therapeutic applications (Karatoprak et al., 2020).

Tubulin Polymerization Inhibition : Combretastatins bind to tubulin, inhibiting its polymerization, which is a crucial mechanism in their antimitotic activity. This action disrupts microtubule dynamics, a key process in cell division, making them potent antimitotic agents (Lin et al., 1988).

Zukünftige Richtungen

Over 20 clinical trials of the phosphate prodrugs of combretastatin A-4 (CA4P) and A-1 (CA1P) showed objective and stable responses against many tumor types, with increased survival times of many patients . Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies .

Eigenschaften

IUPAC Name |

(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZHRIFDDQELBE-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Combretastatin D2 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)